Trimethylammonium acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

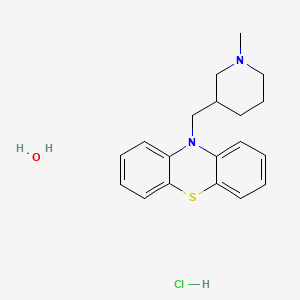

Trimethylammonium acetate is a quaternary ammonium salt with the molecular formula C5H13NO2. It is commonly used as a buffer solution in various scientific research fields due to its ability to maintain the stability of solutions under both acidic and alkaline conditions . The compound is typically found as a white crystalline powder or in solution form and is highly soluble in water, methanol, and ethanol .

Aplicaciones Científicas De Investigación

Trimethylammonium acetate is widely used in scientific research due to its versatile properties:

Analytical Chemistry: It serves as an ion-pairing reagent in chromatographic separations, enhancing the retention and separation of polar and ionizable compounds.

Chromatography: It is used as a mobile phase additive in liquid chromatography-mass spectrometry (LC-MS) analyses, aiding in the ionization and detection of analytes.

Capillary Electrophoresis: It acts as a background electrolyte to enhance the separation of charged analytes based on their electrophoretic mobility.

Organic Synthesis: It is employed as a phase-transfer catalyst and stabilizes reaction intermediates, making it valuable in synthetic chemistry research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

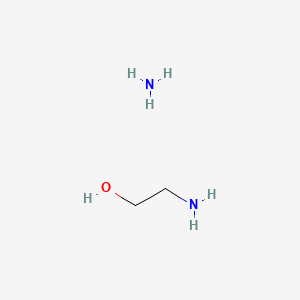

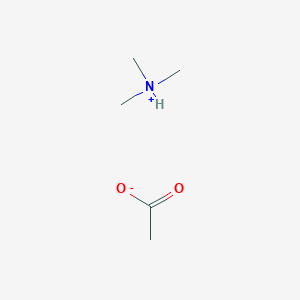

Trimethylammonium acetate can be synthesized by the reaction of trimethylamine with acetic acid. The specific preparation method involves dissolving an appropriate amount of trimethylamine in water and then adding acetic acid dropwise to the trimethylamine solution while stirring . The reaction is typically carried out at room temperature, and the product is obtained through filtration and crystallization.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous addition of acetic acid to a solution of trimethylamine under controlled conditions to ensure complete reaction and high yield. The product is then purified through crystallization and drying to obtain the final compound in its pure form .

Análisis De Reacciones Químicas

Types of Reactions

Trimethylammonium acetate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the acetate ion is replaced by other nucleophiles.

Elimination Reactions: The compound can undergo Hofmann elimination, where the quaternary ammonium salt is converted to a tertiary amine and an alkene.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include halides and other nucleophiles, typically under mild conditions.

Hofmann Elimination: This reaction requires a strong base such as silver hydroxide and is carried out at elevated temperatures (100-200°C).

Major Products

Substitution Reactions: The major products depend on the nucleophile used but generally include substituted ammonium salts.

Hofmann Elimination: The major products are tertiary amines and alkenes.

Mecanismo De Acción

The mechanism by which trimethylammonium acetate exerts its effects involves the formation of ion pairs with analytes, thereby improving chromatographic resolution and sensitivity . In Hofmann elimination, the compound acts as a source of trimethylammonium cations and acetate anions, facilitating the elimination reaction to form tertiary amines and alkenes .

Comparación Con Compuestos Similares

Similar Compounds

Tetramethylammonium Acetate: Similar in structure but with four methyl groups attached to the nitrogen atom.

Tetraethylammonium Acetate: Contains ethyl groups instead of methyl groups.

Tetrabutylammonium Acetate: Contains butyl groups, making it bulkier and less soluble in water.

Uniqueness

Trimethylammonium acetate is unique due to its smaller size and higher solubility in water compared to its larger counterparts like tetraethylammonium acetate and tetrabutylammonium acetate. This makes it particularly useful in applications requiring high solubility and efficient ion-pairing capabilities .

Propiedades

| { "Design of the Synthesis Pathway": "Trimethylammoniumacetate can be synthesized by the reaction of trimethylamine with acetic acid.", "Starting Materials": ["Trimethylamine", "Acetic acid"], "Reaction": [ "Add trimethylamine to acetic acid in a 1:1 molar ratio", "Stir the mixture at room temperature for several hours", "Heat the mixture to reflux for several hours", "Cool the mixture to room temperature", "Filter the resulting solid and wash with cold water", "Dry the solid under vacuum to obtain trimethylammoniumacetate" ] } | |

Número CAS |

6850-27-7 |

Fórmula molecular |

C5H13NO2 |

Peso molecular |

119.16 g/mol |

Nombre IUPAC |

acetic acid;N,N-dimethylmethanamine |

InChI |

InChI=1S/C3H9N.C2H4O2/c1-4(2)3;1-2(3)4/h1-3H3;1H3,(H,3,4) |

Clave InChI |

KYWVDGFGRYJLPE-UHFFFAOYSA-N |

SMILES |

CC(=O)[O-].C[NH+](C)C |

SMILES canónico |

CC(=O)O.CN(C)C |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-octadec-9-enoic acid;2-[2,3,4,5,6-pentakis(2-hydroxyethoxy)hexoxy]ethanol](/img/structure/B6596002.png)